An In-depth Technical Guide to Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
An In-depth Technical Guide to Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, also known as cis-1,2-Cyclopentanedicarboxylic anhydride, is a saturated bicyclic compound. Its rigid, strained ring system and the presence of a reactive anhydride functional group make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and insights into its potential biological activities based on related structures.
Chemical and Physical Properties
The key chemical and physical properties of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Formula | C₇H₈O₃ |
| Molecular Weight | 140.14 g/mol |
| CAS Number | 5763-49-5 |
| Appearance | White to off-white solid |
| Melting Point | 73-74 °C[1][2] |
| Boiling Point | 84-86 °C at 0.5 mmHg[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Flash Point | 140.4 ± 15.9 °C |
| Solubility | Information not readily available. Likely soluble in organic solvents. |
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region due to the protons on the cyclopentane ring. The chemical shifts would be influenced by the anhydride group.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by two strong carbonyl (C=O) stretching bands, which is typical for anhydrides. One band corresponds to the symmetric stretch and the other to the asymmetric stretch. These are expected in the region of 1750-1850 cm⁻¹. A C-O-C stretching band would also be present at a lower wavenumber.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 140. Fragmentation would likely involve the loss of CO and CO₂ from the anhydride moiety.
Experimental Protocols
Synthesis of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione
A common method for the synthesis of this compound is the dehydration of cis-1,2-cyclopentanedicarboxylic acid.[3]
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
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cis-1,2-Cyclopentanedicarboxylic acid
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Acetic anhydride
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Rotary evaporator
Procedure:
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In a round-bottom flask, add cis-1,2-cyclopentanedicarboxylic acid and an excess of acetic anhydride.
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Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the dissolution of the starting diacid.
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After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.
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Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
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The crude product is obtained as a solid or oil.
Purification
Purification of the crude product can be achieved by recrystallization or distillation.
Recrystallization:
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Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).
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Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum to obtain the pure product.
Distillation:
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For liquid or low-melting solids, vacuum distillation can be an effective purification method. The boiling point is reported as 84-86 °C at 0.5 mmHg.[1]
Potential Biological Activity and Signaling Pathways
While there is no specific data on the biological activity of Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione, related compounds containing the cyclopentanedione moiety have shown significant biological effects. These insights can guide future research into the potential applications of this compound.
Inhibition of the NF-κB Signaling Pathway
A related compound, 3-methyl-1,2-cyclopentanedione, has been shown to down-regulate the age-related NF-kappaB (NF-κB) signaling cascade. This pathway is a key regulator of inflammation. Inhibition of this pathway can lead to anti-inflammatory effects.
Caption: Potential inhibition of the NF-κB pathway.
Induction of Mitochondrial Apoptosis
Cyclopentenone prostaglandins, which also contain a five-membered ring, are known to induce apoptosis (programmed cell death) through the mitochondrial pathway. This suggests that other cyclopentanedione-containing molecules might share this pro-apoptotic activity, which is a key area of interest in cancer research.
Caption: Potential induction of mitochondrial apoptosis.
Safety and Handling
Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione is classified as harmful if swallowed and causes serious eye damage. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione is a versatile synthetic intermediate with potential for further exploration in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and synthesis. The suggested biological activities, based on related compounds, open avenues for future research into its therapeutic potential. Further investigation is required to fully characterize its spectral properties and biological functions.
